molecular formula C9H18OSi B2720299 6-(Trimethylsilyl)hex-5-yn-1-ol CAS No. 103437-52-1

6-(Trimethylsilyl)hex-5-yn-1-ol

Cat. No. B2720299
CAS RN: 103437-52-1
M. Wt: 170.327
InChI Key: ZLWMSSFYDZHCSZ-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hex-5-yn-1-ol is a chemical compound with the molecular formula C9H18OSi and a molecular weight of 170.32 . It is primarily used for research and development purposes .

Scientific Research Applications

Reactivity and Compound Formation

6-(Trimethylsilyl)hex-5-yn-1-ol demonstrates varied reactivity depending on the length and branching of the alkenyl chain. For example, with hex-1-en-6-ol derivative, it yields the usual product of hydrozirconation in high yield. This compound also shows interesting behavior in reactions with allyl trimethylsilyl ethers, where the ratio of reactants determines the final products, indicating a complex reactivity profile (Uhlig, Bürglen, Krüger, & Betz, 1990).

Alkyne Functionalization

Trimethylsilyl ethers of alkynols, including 6-(Trimethylsilyl)hex-5-yn-1-ol, undergo carbocupration at the terminal triple bond. This reaction has been utilized to prepare various trimethylsilyl ethers of octatrien-yn-ols. The process is mechanistically significant and demonstrates the compound's potential in organic synthesis (Kleijn & Vermeer, 1985).

Formation of Cyclic Compounds

The compound participates in reactions forming cyclic structures. For instance, reacting 6-trimethylsilylhex-1-en-5-yne with specific reagents produces trimethylsilylmethylenecyclopentane. This showcases its role in the synthesis of complex organic molecules (Miller & Negishi, 1984).

Glycoside Synthesis

6-(Trimethylsilyl)hex-5-yn-1-ol derivatives have been employed in the synthesis of glycosides. For example, C-silylated enynols, like 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, have been used in tandem reactions to produce glycosides, indicating its utility in carbohydrate chemistry (Hoffmann, Herden, Breithor, & Rhode, 1997).

Application in Catalysis

This compound has been utilized in catalytic reactions, such as the coupling of aryl bromides with alkynols. The presence of a trimethylsilyl group in these reactions often enhances the reaction efficiency, demonstrating its importance in catalyzed synthesis processes (Feuerstein, Doucet, & Santelli, 2004).

Safety and Hazards

Safety measures for handling 6-(Trimethylsilyl)hex-5-yn-1-ol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .

properties

IUPAC Name

6-trimethylsilylhex-5-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMSSFYDZHCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne (76 g, 300 mmol) and pyridinium p-toluenesulfonate (0.05 g) were heated at reflux in methanol (200 mL). After cooling the solvent was removed under reduced pressure, the residue was dissolved in methylene chloride and washed with water, brine and dried (MgSO4). Evaporation of the solvent under reduced pressure afforded a residue which was distilled (b.p. 96° C., 3 mm Hg) to give 37.6 g (64%) of the product.
Name
1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
64%

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